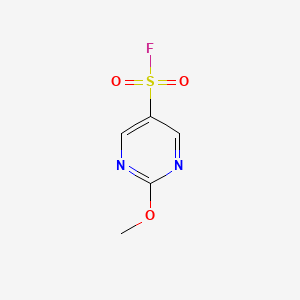

![molecular formula C28H29N5O4 B2540761 N-(4-chlorophenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide CAS No. 1251585-01-9](/img/structure/B2540761.png)

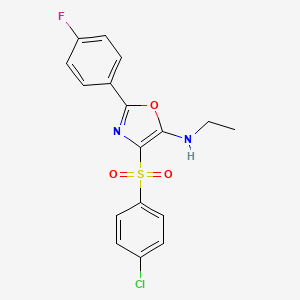

N-(4-chlorophenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4-chlorophenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds known as acetamides, which are characterized by the presence of an acetyl group (CH3C=O) linked to a nitrogen atom of an amine. Acetamides are known for their diverse range of applications and properties, and they often serve as key intermediates in pharmaceutical and organic synthesis .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves coupling reactions, as demonstrated in the preparation of 2-Phenyl-N-(pyrazin-2-yl)acetamide, where the product was crystallized using a toluene and methanol mixture . Another example is the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, which was obtained from the reaction of an aniline derivative with POCl3 in acetate . These methods suggest that the synthesis of the compound would likely involve similar coupling reactions and crystallization techniques.

Molecular Structure Analysis

The molecular structure of acetamides can be elucidated using various spectroscopic methods, including FT-IR, NMR spectroscopy, and X-ray diffraction analysis. For instance, the crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was confirmed by single-crystal X-ray diffraction, revealing a monoclinic space group and specific unit-cell parameters . Additionally, the optimized molecular structure and vibrational frequencies of a similar compound were investigated using both experimental techniques and theoretical calculations, such as DFT methods .

Chemical Reactions Analysis

Acetamides can participate in various chemical reactions, often influenced by their functional groups and molecular structure. The presence of substituents like chloro, methyl, and pyrazinyl groups can affect the reactivity and interaction of the molecules. For example, in the crystal structures of related compounds, intermolecular interactions such as hydrogen bonds and halogen-arene interactions play a significant role in the formation of complex molecular assemblies .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamides are closely related to their molecular structure. The presence of hydrogen bonds, as seen in the crystal structures of similar compounds, can influence the melting points, solubility, and stability of these molecules . Additionally, the electronic properties, such as HOMO-LUMO analysis and molecular electrostatic potential, can provide insights into the charge transfer within the molecule, which is relevant for applications in nonlinear optics . The first hyperpolarizability of these compounds is also of interest for their potential role in nonlinear optical materials .

科学的研究の応用

Thiophene Analogs and Carcinogenicity Research

Research has investigated the carcinogenicity of thiophene analogs like N-(4-chlorophenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide. Ashby et al. (1978) synthesized thiophene analogs of known carcinogens, evaluating their potential carcinogenicity in vitro. This research found that the activity profiles of these compounds were consistent with their known chemistry and indicated potential carcinogenicity. However, the chemical and biological behavior of these compounds raised doubts about their ability to cause tumors in vivo. One of the thiophene derivatives is currently being evaluated for carcinogenicity in mice (Ashby, Styles, Anderson, & Paton, 1978).

Role in Synthetic Organic Chemistry

Research in synthetic organic chemistry has leveraged compounds like N-(4-chlorophenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide. Kondo and Murakami (2001) discussed the development of chemoselective N-acylation reagents, the study of a chiral axis due to an acyclic imide-Ar bond, and the development of a chiral ligand possessing an N-Ar prochiral axis. These compounds were used to design asymmetric transition metal catalysts, which led to high selectivity in chemical reactions (Kondo & Murakami, 2001).

Environmental Impact Assessment

Studies like Krijgsheld and Gen (1986) assessed the impact of chlorophenol compounds, closely related to N-(4-chlorophenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide, on the aquatic environment. The study highlighted that chlorophenols generally exert moderate toxic effects on mammalian and aquatic life, with long-term exposure potentially leading to significant toxicity in fish (Krijgsheld & Gen, 1986).

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives, like the studied compound, play a significant role in medicinal chemistry. Dar and Shamsuzzaman (2015) reviewed the significance of pyrazole moiety in biologically active compounds, highlighting its relevance in combinatorial and medicinal chemistry. The review noted that pyrazoles exhibit widespread biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties (Dar & Shamsuzzaman, 2015).

特性

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N5O4/c1-35-23-11-10-19(17-24(23)36-2)18-30-27(34)21-12-15-33(16-13-21)26-22(9-6-14-29-26)28-31-25(32-37-28)20-7-4-3-5-8-20/h3-11,14,17,21H,12-13,15-16,18H2,1-2H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHWUXVYWUXXBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2540681.png)

![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2540682.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyloxane-4-carboxamide](/img/structure/B2540683.png)

![1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2540686.png)

![2,4-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540688.png)

![N-(3,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2540693.png)

![2-(benzylthio)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2540699.png)

![2-Chloro-N-[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl]-N-methylacetamide](/img/structure/B2540701.png)